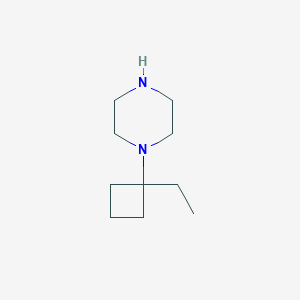

1-(1-Ethylcyclobutyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

1-(1-ethylcyclobutyl)piperazine |

InChI |

InChI=1S/C10H20N2/c1-2-10(4-3-5-10)12-8-6-11-7-9-12/h11H,2-9H2,1H3 |

InChI Key |

XVNJQGNIVDNIDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 1 Ethylcyclobutyl Piperazine and Analogues

General Approaches to Piperazine (B1678402) Ring Synthesis

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as the third most common nitrogen-containing heterocycle in pharmaceuticals. mdpi.comthieme-connect.com Its prevalence has driven the development of numerous synthetic methods for its construction, ranging from traditional cyclization techniques to advanced catalytic systems.

Classical Cyclization Reactions

Historically, the synthesis of the piperazine core has relied on several robust cyclization reactions. One of the most fundamental methods involves the reaction of ethylenediamine (B42938) with a 1,2-dihaloethane. This approach, while straightforward, often suffers from polymerization and the formation of side products, necessitating careful control of reaction conditions.

Another classical approach is the cyclization of diethanolamine (B148213) or its derivatives. For instance, reacting N-substituted diethanolamine with ammonia (B1221849) or a primary amine in the presence of hydrogen and a metal-containing supported catalyst can yield N-alkyl-piperazines. google.com The reduction of diketopiperazines, which can be formed from the cyclodimerization of α-amino acids, also serves as a well-established route to the piperazine skeleton. thieme-connect.com Similarly, the cyclization of N,N'-disubstituted ethylenediamines with glyoxal (B1671930) or the reduction of pyrazines provides alternative pathways to the piperazine ring system. thieme-connect.com

Modern Catalytic Methods and Green Chemistry Approaches

In recent years, significant advancements have been made in developing more efficient, selective, and environmentally benign methods for piperazine synthesis. doaj.org These modern approaches often utilize transition-metal catalysis and align with the principles of green chemistry. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool, enabling the construction of the piperazine ring under mild conditions. mdpi.comnsf.govorganic-chemistry.org For example, a decarboxylative annulation between a glycine-based diamine and various aldehydes can be promoted by an iridium-based photoredox catalyst to afford C2-substituted piperazines. mdpi.comorganic-chemistry.org This method avoids the use of toxic reagents and can be adapted for continuous flow synthesis, enhancing its sustainability. mdpi.com Organic photocatalysts are also being developed to replace expensive and potentially toxic transition metals, further improving the green credentials of these reactions. mdpi.comnsf.gov

Palladium-catalyzed cyclization reactions have also proven highly effective for the modular synthesis of substituted piperazines from propargyl units and diamine components. organic-chemistry.org Another innovative strategy is the "borrowing hydrogen" methodology, where a bifunctional catalyst, such as Pd/MgO, facilitates the selective N-monoalkylation of amines with alcohols, which can be applied to the one-pot synthesis of piperazines. scispace.com These catalytic processes often exhibit high atom economy and reduce the generation of waste compared to classical methods. nih.gov Microwave-assisted synthesis and the use of green solvents are other strategies being employed to create safer and more efficient synthetic routes to piperazine analogues. researchgate.net

Specific Synthetic Pathways for Alkyl-Substituted Piperazines

The synthesis of 1-(1-Ethylcyclobutyl)piperazine requires the specific introduction of the 1-ethylcyclobutyl moiety onto one of the nitrogen atoms of the piperazine ring. This is typically achieved after the piperazine core has been formed or by using a pre-functionalized building block.

Preparation of 1-Substituted Piperazines

The selective synthesis of monosubstituted piperazines is a crucial step. Over-alkylation to form the 1,4-disubstituted product is a common side reaction that must be controlled. Several strategies exist to achieve mono-N-substitution.

One common method is the direct N-alkylation of piperazine with an appropriate alkyl halide. ambeed.commdpi.com To favor mono-alkylation, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc), which can be removed after the alkylation step. mdpi.com For instance, N-Boc-piperazine can be reacted with an alkyl halide, followed by acidic deprotection to yield the desired 1-substituted piperazine. mdpi.com

A more direct and often higher-yielding method is reductive amination . mdpi.comnih.gov This one-pot reaction involves the condensation of piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.govnih.gov Reductive amination is widely used for preparing N-alkyl piperazines and is noted for its efficiency and operational simplicity. acs.orgacs.org

A novel one-pot procedure for monosubstitution involves the reaction of an in-situ formed piperazine-1-ium cation (from protonation of one nitrogen) with various reagents, which suppresses the competing reaction that leads to disubstituted derivatives. nih.gov

| Method | Description | Advantages | Disadvantages | Relevant Findings |

|---|---|---|---|---|

| Direct N-Alkylation | Reaction of piperazine with an alkyl halide (e.g., R-Br, R-Cl). | Simple, uses readily available reagents. | Risk of over-alkylation (di-substitution), may require protecting groups or large excess of piperazine. google.com | Used for the synthesis of numerous FDA-approved drugs. mdpi.com Can be performed with acetylpiperazine followed by hydrolysis. researchgate.net |

| Reductive Amination | One-pot reaction of piperazine with a ketone or aldehyde in the presence of a reducing agent. | High yield, good selectivity for mono-alkylation, mild conditions. nih.govnih.gov | Requires a suitable carbonyl precursor. | A key method for preparing N-alkyl compounds like Cariprazine. mdpi.comnih.gov Sodium triacetoxyborohydride is a common mild reducing agent. nih.gov |

| Protonation Strategy | In-situ formation of a piperazine monocation to direct substitution to the free nitrogen. | Simple one-pot-one-step procedure, avoids protecting groups, cost-effective. nih.gov | May be limited by the reactivity of the alkylating agent. | Effective for reactions with acyl reagents and Michael acceptors. nih.gov |

Introduction of the Cyclobutyl and Ethyl Moieties

The most plausible and efficient route for the synthesis of this compound involves the reductive amination of piperazine with 1-ethylcyclobutyl ketone. This approach directly installs the desired substituent in a single step with high potential for selectivity.

The reaction would proceed by mixing piperazine (or a mono-protected derivative) with 1-ethylcyclobutyl ketone. The initial condensation forms an enamine or iminium ion intermediate, which is then reduced without isolation. Mild reducing agents like sodium triacetoxyborohydride are ideal for this transformation as they are selective for the iminium ion in the presence of the ketone, minimizing side reactions. nih.gov This method is frequently employed in the synthesis of complex piperazine-based compounds for pharmaceuticals. acs.orgacs.org

The key precursor for the aforementioned reductive amination is 1-ethylcyclobutyl ketone. The synthesis of this specific ketone is not widely reported, but a logical pathway can be constructed from readily available starting materials. The synthesis would likely begin with cyclobutanone (B123998).

Grignard Reaction: Cyclobutanone can be treated with an ethyl Grignard reagent (ethylmagnesium bromide, EtMgBr) or ethyllithium (B1215237) (EtLi). This nucleophilic addition to the carbonyl group of cyclobutanone yields the tertiary alcohol, 1-ethylcyclobutanol. guidechem.comnih.gov This is a standard and high-yielding method for creating tertiary alcohols.

Oxidation: The resulting 1-ethylcyclobutanol can then be oxidized to the target ketone, 1-ethylcyclobutyl ketone. Since this is a tertiary alcohol, standard oxidation methods that rely on a hydrogen atom attached to the carbinol carbon will not work. Therefore, a direct conversion to the ketone is not feasible. A more likely route to the final compound would involve the direct reaction of a suitable 1-ethylcyclobutyl electrophile with piperazine. For example, 1-bromo-1-ethylcyclobutane could be synthesized from 1-ethylcyclobutanol and reacted with piperazine in a direct N-alkylation reaction.

Alternatively, a different synthetic approach to the fragment could be envisioned, such as the [2+2] cycloaddition of an appropriate alkene and ketene, though this is often more complex. organic-chemistry.orgacs.org Given the straightforward nature of the Grignard reaction, the formation of 1-ethylcyclobutanol as a key intermediate is the most probable first step in constructing the 1-ethylcyclobutyl fragment for subsequent coupling to the piperazine ring.

Attachment to the Piperazine Core

The principal challenge in the synthesis of this compound lies in the selective formation of the carbon-nitrogen bond between the ethylcyclobutyl moiety and one of the nitrogen atoms of the piperazine ring. Two predominant strategies are employed for this purpose: reductive amination and direct N-alkylation.

Reductive Amination: This widely used method involves the reaction of a piperazine derivative with 1-ethylcyclobutanone. The initial step is the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine. To prevent undesirable side reactions and ensure mono-alkylation, the non-reacting nitrogen of the piperazine is often protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. nih.govnih.gov

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common. masterorganicchemistry.comnih.gov Sodium triacetoxyborohydride is often favored due to its mild nature and high selectivity for reducing iminium ions in the presence of the ketone starting material. nih.gov The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (B1671644) (DCE) or an ether like tetrahydrofuran (B95107) (THF). nih.gov

N-Alkylation: An alternative approach is the direct alkylation of piperazine with a suitable 1-ethylcyclobutyl electrophile, such as 1-bromo-1-ethylcyclobutane or 1-ethylcyclobutyl tosylate. To favor mono-alkylation, an excess of piperazine can be used. Another strategy involves the use of a mono-protected piperazine, which directs the alkylation to the unprotected nitrogen atom. researchgate.netmdpi.com The reaction is typically performed in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. brieflands.com

The choice between reductive amination and N-alkylation often depends on the availability of the starting materials and the desired scale of the reaction.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, stoichiometry of reactants, and the nature of the catalyst or reducing agent.

For reductive amination, the reaction is often carried out at room temperature to minimize side reactions. google.com The use of an acid catalyst, such as acetic acid, can sometimes accelerate the reaction, particularly with less reactive ketones. nih.gov The stoichiometry of the reducing agent is also critical; a slight excess is typically used to ensure complete conversion of the intermediate iminium ion.

In N-alkylation reactions, the choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed to facilitate the nucleophilic substitution. brieflands.com The reaction temperature can be varied, with heating often being necessary to drive the reaction to completion, especially with less reactive alkyl halides.

The following table provides a summary of typical reaction conditions for the synthesis of N-alkylated piperazines, which can be adapted for the synthesis of this compound.

| Reaction Type | Substrates | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

| Reductive Amination | Ketone, Piperazine | NaBH(OAc)₃ | DCE | Room Temp | Good to Excellent | nih.gov |

| Reductive Amination | Aldehyde, Piperazine | NaBH₃CN | Methanol | Room Temp | Good | masterorganicchemistry.com |

| N-Alkylation | Alkyl Halide, Piperazine | K₂CO₃ | Acetonitrile | Reflux | Moderate to Good | brieflands.com |

| N-Alkylation | Alkyl Bromide, Mono-Boc-piperazine | Et₃N | DMF | 80 °C | Good | nih.gov |

Derivatization Strategies for Structural Modification

To explore the structure-activity relationship (SAR) of this compound-containing compounds, various derivatization strategies can be employed. These modifications can be targeted at the second nitrogen atom of the piperazine ring, the cyclobutyl ring, or can involve the introduction of stereocenters.

Functionalization at Nitrogen Atoms

The secondary amine of the piperazine ring in this compound provides a convenient handle for further functionalization. This can be achieved through a variety of reactions, including:

N-Alkylation/N-Arylation: Reaction with a wide range of alkyl or aryl halides, or other electrophiles, can introduce diverse substituents. mdpi.com Buchwald-Hartwig amination is a powerful tool for the introduction of aryl and heteroaryl groups. mdpi.com

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

These modifications allow for the systematic exploration of the chemical space around the piperazine core.

Cyclobutyl Ring Modifications

Modification of the cyclobutyl ring itself can provide another avenue for structural diversification. This can be more challenging than piperazine functionalization but can be achieved through several synthetic approaches. One could envision starting with a functionalized cyclobutanone, such as one bearing a hydroxyl or ester group, which could then be carried through the synthetic sequence. Subsequent manipulation of these functional groups in the final product would lead to a variety of analogues. For instance, a hydroxyl group could be oxidized to a ketone or converted to an ether or ester.

Stereoselective Synthesis of Analogues

The introduction of stereocenters into the molecule can have a profound impact on its biological activity. In the context of this compound analogues, stereocenters could be introduced at the cyclobutyl ring. For example, if a substituent is introduced at a different position on the cyclobutyl ring, cis/trans isomers may be formed.

The stereoselective synthesis of substituted cyclobutanes is an active area of research. Methods such as diastereoselective reductions of substituted cyclobutanones or enantioselective cycloaddition reactions can be employed to control the stereochemistry of the cyclobutane (B1203170) core. acs.org For instance, the reduction of a prochiral cyclobutanone with a chiral reducing agent could provide access to enantiomerically enriched cyclobutanol (B46151) precursors. These chiral building blocks could then be converted into the corresponding 1-(substituted-cyclobutyl)piperazine analogues, allowing for the investigation of the effects of stereochemistry on biological activity.

Advanced Spectroscopic and Chromatographic Characterization of 1 1 Ethylcyclobutyl Piperazine and Its Derivatives

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) for Hydrogen Environment Analysis

Proton NMR (¹H NMR) provides information about the number of different types of hydrogen atoms and their neighboring environments. In the case of 1-(1-Ethylcyclobutyl)piperazine, the spectrum is expected to show distinct signals corresponding to the protons on the ethyl group, the cyclobutane (B1203170) ring, and the piperazine (B1678402) ring.

The ethyl group protons would appear as a characteristic triplet for the methyl (CH₃) group, coupled to the adjacent methylene (B1212753) (CH₂) group, and a quartet for the methylene group, coupled to the methyl group. The protons of the cyclobutane ring are expected to produce complex multiplets due to their diastereotopic nature and restricted rotation. The four protons on the piperazine ring adjacent to the nitrogen linked to the ethylcyclobutyl group are chemically distinct from the four protons on the other side of the ring adjacent to the secondary amine (N-H). This would result in two separate sets of signals, likely appearing as broad multiplets. The N-H proton of the piperazine ring would typically appear as a broad singlet, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl -CH₃ | ~ 0.85 | Triplet (t) | 3H |

| Ethyl -CH₂- | ~ 1.50 | Quartet (q) | 2H |

| Cyclobutyl -CH₂- (positions 2,4) | ~ 1.70 - 1.85 | Multiplet (m) | 4H |

| Cyclobutyl -CH₂- (position 3) | ~ 1.90 - 2.05 | Multiplet (m) | 2H |

| Piperazine -CH₂- (positions 2,6) | ~ 2.50 | Multiplet (m) | 4H |

| Piperazine -CH₂- (positions 3,5) | ~ 2.80 | Multiplet (m) | 4H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone of a molecule. libretexts.org Each unique carbon atom in this compound is expected to produce a distinct signal. libretexts.org

The molecule possesses 10 carbon atoms. Due to molecular symmetry, the four methylene carbons of the piperazine ring may appear as two distinct signals. The ethyl group will show two signals, and the cyclobutane ring will show three signals (one quaternary and two methylene carbons). The quaternary carbon of the cyclobutyl group, bonded to the nitrogen and the ethyl group, would appear significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -C H₃ | ~ 9 |

| Ethyl -C H₂- | ~ 30 |

| Cyclobutyl -C H₂- (positions 2,4) | ~ 34 |

| Cyclobutyl -C H₂- (position 3) | ~ 16 |

| Piperazine -C H₂- (positions 3,5) | ~ 46 |

| Piperazine -C H₂- (positions 2,6) | ~ 50 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To confirm the assignments from 1D NMR and establish the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It would be used to confirm the connectivity of the ethyl group by showing a cross-peak between the methyl and methylene protons. It would also help delineate the complex spin systems within the cyclobutane and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a specific proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the ethyl protons to the quaternary carbon of the cyclobutyl ring, and from the piperazine protons to the same quaternary carbon, confirming the attachment point of the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It provides insights into the 3D conformation of the molecule, such as the spatial relationship between the ethyl group and the piperazine ring.

Molecular Weight and Fragmentation Pattern Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₀H₂₀N₂, the calculated monoisotopic mass is 168.1626 Da. bldpharm.com An HRMS experiment would be expected to yield a measured mass extremely close to this theoretical value, confirming the elemental composition.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion, [M+H]⁺), which is then fragmented to produce a series of daughter ions. The resulting fragmentation pattern provides valuable structural information. researchgate.net

For this compound, the most likely fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atoms (alpha-cleavage), which is a characteristic fragmentation for amines. libretexts.orgmiamioh.edu The major fragmentation events would likely include:

Cleavage of the C-N bond between the cyclobutyl group and the piperazine ring, leading to a stable piperazine fragment or an ethylcyclobutyl cation.

Fragmentation of the piperazine ring itself, often resulting in the loss of ethylene (B1197577) or ethylenimine fragments.

Loss of the ethyl group from the cyclobutyl moiety.

A plausible fragmentation pathway would show a prominent base peak corresponding to the loss of the ethylcyclobutyl group or a fragment derived from the piperazine ring. researchgate.net

Table 4: Predicted MS/MS Fragmentation for this compound ([M+H]⁺ = 169.17 m/z)

| Fragment Ion (m/z) | Plausible Structure/Loss |

|---|---|

| 141.13 | [M+H - C₂H₄]⁺ |

| 113.11 | [M+H - C₄H₈]⁺ |

| 85.09 | [Piperazine ring fragment]⁺ |

| 83.09 | [C₆H₁₁]⁺ (Ethylcyclobutyl cation) |

Purity Assessment and Isolation Techniques

Purity is a critical attribute of any chemical compound, particularly in contexts requiring high standards of quality. A combination of chromatographic techniques is typically employed to evaluate the purity of this compound and to isolate it from any process-related impurities or by-products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. Due to the lack of a strong chromophore in the piperazine moiety, direct UV detection can be challenging, especially for trace-level impurities. jocpr.comresearchgate.net To overcome this, derivatization with a UV-active agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a stable, highly UV-active derivative, enabling sensitive detection. jocpr.comjocpr.com

A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated for linearity, precision, accuracy, and robustness. jocpr.comresearchgate.net The method would be capable of separating the target compound from potential starting materials, intermediates, and degradation products.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Derivatized this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and Phosphate Buffer (pH adjusted) |

| Gradient | Optimized gradient to ensure separation of all impurities |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C jocpr.com |

| Detection | UV at 340 nm (after derivatization) jocpr.com |

| Injection Volume | 10 µL |

The results of such an analysis would provide a chromatogram where the peak area of this compound relative to the total area of all peaks indicates its purity. Limits of detection (LOD) and quantification (LOQ) for piperazine derivatives in similar analyses have been reported in the range of 0.125 µg/mL to 0.5 µg/mL. researchgate.net

The structure of this compound does not inherently contain a chiral center. However, if any of its derivatives were to be synthesized in a way that introduces a stereocenter, the assessment of enantiomeric purity would become critical. rsc.orglongdom.org Regulatory agencies increasingly require that the stereochemistry of chiral drugs be thoroughly investigated, as enantiomers can have different pharmacological and toxicological profiles. rsc.orgamericanpharmaceuticalreview.com

Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is the gold standard for separating enantiomers. americanpharmaceuticalreview.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in separating various classes of chiral compounds, including those with amine functionalities. mdpi.comnih.gov

Table 2: Representative Chiral HPLC Conditions for a Hypothetical Chiral Derivative

| Parameter | Condition |

| Column | Chiralpak® IC or similar cellulose-based CSP jocpr.com |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (DEA) in various ratios |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) |

| Detection | UV (e.g., 220 nm) |

The goal of this analysis is to achieve baseline separation of the two enantiomers, allowing for accurate quantification of the enantiomeric excess (ee).

During synthesis or in stability studies, it may be necessary to isolate the main compound or specific impurities for structural elucidation. Preparative HPLC is a powerful technique for this purpose, allowing for the purification of milligram to gram quantities of material. nih.gov

The conditions developed for analytical HPLC are often scaled up for preparative work. This involves using a larger column and a higher flow rate to accommodate a larger sample load. Fractions are collected as they elute from the column and are then analyzed by analytical HPLC to confirm their purity before the solvent is removed. nih.gov This combined approach is highly effective for obtaining pure standards of the target compound and its impurities. nih.gov

Other Analytical Techniques for Structural Confirmation

While chromatography is excellent for assessing purity and isolating components, spectroscopic techniques are required to confirm the chemical structure of the isolated compounds.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.

The key functional groups are the N-H of the secondary amine in the piperazine ring and the C-H and C-C bonds of the ethyl and cyclobutyl groups. libretexts.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 libretexts.orgpressbooks.pub | Sharp, Medium-Weak |

| C-H (Alkyl) | Stretch | 2850 - 2960 libretexts.orglibretexts.org | Strong |

| C-H (Alkyl) | Bend (Scissoring) | 1450 - 1470 libretexts.orglumenlearning.com | Medium |

| C-N (Amine) | Stretch | 1000 - 1250 | Medium-Weak |

The presence of a sharp, medium-intensity band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. libretexts.orgpressbooks.pub Strong absorptions in the 2850-2960 cm⁻¹ range would confirm the presence of the saturated alkyl (ethyl and cyclobutyl) portions of the molecule. libretexts.orglibretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.

In Vitro Pharmacological Profiling of 1 1 Ethylcyclobutyl Piperazine Derivatives

Receptor Binding and Functional Assays

The interaction of 1-(1-ethylcyclobutyl)piperazine derivatives with various receptors is a key aspect of their pharmacological profile. These interactions are typically assessed through receptor binding assays, which measure the affinity of a compound for a specific receptor, and functional assays, which determine whether the compound acts as an agonist or antagonist.

Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin (B10506), Histamine)

Piperazine (B1678402) derivatives are known to interact with a wide range of neurotransmitter receptors. ijrrjournal.com Their chemical structure allows for modifications that can tune their affinity and selectivity for different receptor subtypes. ijrrjournal.com

Dopamine Receptors: Certain piperazine derivatives have been investigated for their potential as dopamine transporter (DAT) ligands. For instance, a series of 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazines showed inhibitory potency on [3H]dopamine uptake in rat striatal synaptosomes. nih.gov The E-isomers of these compounds generally exhibited higher potency than the Z-isomers. nih.gov Specifically, the E-isomer of one derivative, CYD3, demonstrated favorable in vitro binding characteristics, although its in vivo uptake was considered too low for certain applications. nih.gov Other studies on N-phenylpiperazine derivatives have indicated an inhibitory effect on dopaminergic behaviors in animal models. researchgate.net

Serotonin Receptors: Many arylpiperazine derivatives exhibit affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov This has led to their investigation as potential antipsychotic agents with a multi-target profile. nih.gov For example, some piperazine-containing compounds have been shown to induce a potent release of endogenous serotonin in vitro. ijrrjournal.com The interaction of piperazine derivatives like meta-chlorophenylpiperazine (m-CPP) and trifluoromethylphenylpiperazine (TFMPP) with the serotonin transporter (SERT) and various serotonergic receptors has been characterized. nih.gov

Histamine (B1213489) Receptors: While the primary focus of many studies on piperazine derivatives has been on dopaminergic and serotonergic systems, their interaction with other receptors, including histamine receptors, is also a consideration in comprehensive pharmacological profiling. mdpi.com

Enzyme Inhibition Assays (e.g., PARP-1, SARS-CoV-2 Mpro)

The inhibitory activity of this compound derivatives against specific enzymes is another important area of pharmacological investigation.

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and apoptosis, making it a target for anticancer drug development. nih.gov The piperazine scaffold is present in some FDA-approved PARP inhibitors. nih.gov Virtual screening and molecular modeling studies have been employed to identify novel piperazine-based inhibitors of the PARP-1 enzyme. nih.gov

SARS-CoV-2 Mpro Inhibition: The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral therapies. researchgate.net Numerous studies have explored piperazine derivatives as potential inhibitors of SARS-CoV-2 Mpro. medrxiv.orgnih.govnih.govgoogle.com For instance, PF-07321332, a potent inhibitor of SARS-CoV-2 Mpro, was developed from a scaffold that includes a piperazine-like moiety. medrxiv.org High-throughput screening of compound libraries has identified piperazine-containing hits with inhibitory activity against this enzyme. nih.gov Molecular docking studies have further supported the potential of piperazine ligands to interact with the active site of the SARS-CoV-2 protease. nih.gov

Multi-Target Pharmacological Evaluation

The ability of a single compound to interact with multiple biological targets is a hallmark of many piperazine derivatives. This multi-target profile can be advantageous in treating complex diseases like schizophrenia, where multiple neurotransmitter systems are implicated. nih.gov Arylpiperazine derivatives, for example, have been designed to act on dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov This approach aims to achieve a superior therapeutic effect and a better safety profile compared to single-target drugs. nih.gov

Cellular Assays for Biological Activity

Cellular assays provide a more integrated assessment of a compound's biological effects, moving beyond isolated receptor or enzyme interactions to evaluate its impact on whole cells.

Anti-proliferative Activity in Cancer Cell Lines (e.g., MCF-7, PC-3)

The anti-proliferative activity of piperazine derivatives has been extensively studied in various cancer cell lines.

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity against a panel of cancer cell lines, including the breast cancer cell line MCF-7. nih.gov Similarly, other arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic effects on human prostate cancer cell lines, including PC-3. mdpi.com

Vindoline-piperazine conjugates have also shown promising antiproliferative activity. mdpi.com Some of these derivatives exhibited low micromolar growth inhibition (GI50) values against a wide range of human tumor cell lines. mdpi.com For example, one conjugate was particularly effective against the MDA-MB-468 breast cancer cell line. mdpi.com

Furthermore, piperazine-linked quinolinequinones have been investigated for their ability to inhibit cancer cell proliferation. nih.gov One such compound, QQ1, was found to be most potent against ACHN renal cancer cells and was shown to inhibit cell proliferation by inducing cell cycle arrest. nih.gov

The table below summarizes the anti-proliferative activity of selected piperazine derivatives in different cancer cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | MCF-7 (Breast) | Significant Inhibition | nih.gov |

| Arylpiperazine Derivatives | PC-3 (Prostate) | Cytotoxic | mdpi.com |

| Vindoline-piperazine Conjugate 23 | MDA-MB-468 (Breast) | 1.00 µM (GI50) | mdpi.com |

| Vindoline-piperazine Conjugate 25 | HOP-92 (Lung) | 1.35 µM (GI50) | mdpi.com |

| Quinolinequinone QQ1 | ACHN (Renal) | 1.55 µM (IC50) | nih.gov |

Antiviral Activity (e.g., SARS-CoV-2)

In addition to enzyme inhibition assays, the antiviral activity of piperazine derivatives against SARS-CoV-2 has been evaluated in cell-based models.

Several compounds containing the piperazine scaffold have demonstrated antiviral activity against SARS-CoV-2 in cell culture. researchgate.net For instance, chloroquine (B1663885) analogs with a piperazine moiety were found to be more potent than chloroquine itself. researchgate.net Biological activity-based modeling has also identified compounds with potential anti-SARS-CoV-2 activity, with many of the confirmed hits being viral entry inhibitors or modulators of autophagy. nih.gov

The table below presents data on the antiviral activity of some piperazine-related compounds against SARS-CoV-2.

| Compound Class | Assay Type | Activity (IC50/EC50) | Reference |

| Chloroquine Analogs (with piperazine) | Antiviral Assay | 1.5–28 µM (IC50) | researchgate.net |

| PF-07321332 | Vero E6 Antiviral Assay | 74.5 nM (EC50) | medrxiv.org |

| NZ-804 | Human Lung Cell Line Antiviral Assay | 0.008 µM (EC50) | nih.gov |

Antimicrobial Activity (e.g., Gram-positive and Gram-negative bacteria, fungi, parasites)

Piperazine derivatives have been extensively investigated for their antimicrobial properties and have shown a broad spectrum of activity. researchgate.net Numerous studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov

The antibacterial activity of newly synthesized piperazine derivatives is often evaluated using methods like the disc diffusion and micro broth dilution techniques to determine the minimum inhibitory concentration (MIC). researchgate.netderpharmachemica.com For instance, some studies have screened derivatives against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enteritidis. researchgate.netnih.gov The results often indicate that while some compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, others may show more selective or moderate effects. researchgate.net

In the search for novel antimicrobial agents, various N-substituted piperazine derivatives have been synthesized and tested. For example, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against bacterial strains but were less active against the tested fungi. nih.gov Another study on chalcones containing a piperazine moiety found some derivatives to be potentially active against Staphylococcus aureus and Escherichia coli, with one compound showing a potent MIC value of 2.22 µg/mL against Candida albicans. derpharmachemica.com

Furthermore, certain piperazine derivatives have been tested against resistant bacterial strains. In one study, three disubstituted piperazine compounds were found to be more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov This highlights the potential of the piperazine scaffold in developing new drugs to combat antimicrobial resistance. ijcmas.com

The antifungal activity of piperazine derivatives has also been a subject of investigation. nih.govderpharmachemica.com Compounds have been tested against fungi such as Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Candida albicans. nih.govderpharmachemica.com While some derivatives show promising antifungal effects, the activity is often less pronounced compared to their antibacterial action. nih.gov

Representative Antimicrobial Activity of Various Piperazine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for different classes of piperazine derivatives against selected microbial strains, as reported in various studies. This data is illustrative of the potential of the piperazine scaffold and not specific to this compound derivatives.

| Piperazine Derivative Class | Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Chalcone-piperazine hybrid | Fungus | Candida albicans | 2.22 | derpharmachemica.com |

| Disubstituted piperazine | Gram-positive bacterium | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | nih.gov |

| Disubstituted piperazine | Gram-negative bacterium | E. coli | More efficient than ampicillin | nih.gov |

| Novel piperazine derivative (RL-308) | Gram-negative bacterium | Shigella flexineri | 2 | ijcmas.com |

| Novel piperazine derivative (RL-308) | Gram-positive bacterium | S.aureus | 4 | ijcmas.com |

Anti-inflammatory and Antioxidant Activities

Inflammation and oxidative stress are implicated in a wide range of chronic diseases. jrespharm.com Consequently, there is significant interest in developing novel anti-inflammatory and antioxidant agents. Piperazine derivatives have emerged as a promising class of compounds in this area. jrespharm.comnih.gov

Several studies have synthesized and evaluated piperazine derivatives for their in vitro antioxidant and anti-inflammatory activities. jrespharm.com For example, a series of piperazine-substituted indole (B1671886) derivatives were assessed for their antioxidant potential using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. jrespharm.com Some of these compounds exhibited scavenging activity comparable to that of Vitamin E. jrespharm.com In another study, 1-(phenoxyethyl)-piperazine derivatives were found to increase superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity. nih.gov

The anti-inflammatory properties of piperazine derivatives are often linked to their ability to inhibit key enzymes like cyclooxygenase-2 (COX-2). jrespharm.com Molecular docking studies have suggested that some piperazine derivatives can form hydrogen bonds with key residues in the active site of COX-2, potentially explaining their anti-inflammatory effects. jrespharm.com

However, not all piperazine derivatives exhibit significant antioxidant activity. For instance, a study on phenylsulfonylpiperazine derivatives in breast cancer cells suggested that the cytotoxic action of the most promising compound was likely not mediated by the scavenging of free radicals, as it showed limited ABTS inhibition. mdpi.com This indicates that the biological activities of piperazine derivatives are highly dependent on their specific structural features.

Representative Anti-inflammatory and Antioxidant Activities of Piperazine Derivatives

This table provides examples of the anti-inflammatory and antioxidant activities of different piperazine derivatives from various studies. The data is for illustrative purposes and not specific to this compound derivatives.

| Piperazine Derivative Class | Activity | Assay/Result | Reference |

|---|---|---|---|

| Piperazine-substituted indole | Antioxidant | 85.63% DPPH free radical scavenging activity | jrespharm.com |

| 1-[(4-methyl)-phenoxyethyl]-piperazine | Antioxidant | Increased superoxide dismutase (SOD) activity | nih.gov |

| 1,4-disubstituted piperazine-2,5-dione | Antioxidant | Protected SH-SY5Y cells from H2O2-induced oxidative damage | nih.gov |

| Piperazine-substituted indole | Anti-inflammatory | Showed higher activity than standard ASA; potential COX-2 inhibition | jrespharm.com |

Investigation of Mechanism of Action at the Cellular and Molecular Level

Understanding the mechanism of action at the cellular and molecular level is crucial for the development of new therapeutic agents. For piperazine derivatives, a variety of mechanisms have been proposed based on their diverse pharmacological activities.

In the context of antimicrobial activity, molecular docking studies have been employed to predict the mechanism of action. For example, the antibacterial and antifungal activities of some disubstituted piperazines were suggested to be mediated through the inhibition of enzymes like E. coli MurB, Candida albicans CYP51, and dihydrofolate reductase. nih.gov

For anti-inflammatory and antioxidant effects, the mechanisms can be multifaceted. Some piperazine derivatives may exert their effects through the inhibition of pro-inflammatory enzymes like COX-2. jrespharm.com Others, such as certain 1,4-disubstituted piperazine-2,5-dione derivatives, have been shown to protect cells from oxidative stress by decreasing the production of reactive oxygen species (ROS), stabilizing the mitochondrial membrane potential, and activating the IL-6/Nrf2 positive-feedback loop. nih.gov

In the realm of cancer research, piperazine derivatives have been shown to induce apoptosis and arrest the cell cycle. nih.gov For example, a piperazine derivative of ursolic acid was found to induce apoptosis and arrest the cell cycle at the S phase in cancer cells. nih.gov Similarly, a phenylsulfonylpiperazine derivative demonstrated antimigratory and antiproliferative activities against luminal breast cancer cells, possibly by upregulating E-Cadherin transcripts. mdpi.com

Furthermore, piperazine derivatives are well-known for their activity in the central nervous system, often involving interaction with monoamine transporters and receptors. nih.govnih.gov This includes effects on serotonin and dopamine receptors, which are targets for treating conditions like depression and anxiety. ontosight.ai

In Vitro Metabolic Stability and Biotransformation of Piperazine Derivatives

Assessment of Metabolic Stability in Liver Microsomal Systems

The initial evaluation of a compound's metabolic stability is often conducted using in vitro systems, with liver microsomes being a primary tool. These preparations contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for the majority of phase I metabolic reactions.

Human and Animal Liver Microsome Incubations

To predict a compound's metabolic fate in humans and to understand potential species differences, in vitro incubations are performed using liver microsomes from humans and various animal species (e.g., rat, mouse, dog). nih.govnih.gov The compound of interest, such as 1-(1-Ethylcyclobutyl)piperazine, is incubated with a suspension of liver microsomes in the presence of necessary cofactors, most notably NADPH, which is essential for CYP enzyme activity. nih.gov The reaction is typically carried out at 37°C and quenched at various time points to monitor the disappearance of the parent compound.

Determination of Half-Life (t1/2) and Parent Drug Remaining

The metabolic stability of a compound is quantified by determining its half-life (t1/2) and the percentage of the parent drug remaining over the incubation period. nih.gov By analyzing samples at different time points, a degradation curve can be plotted, from which the half-life is calculated. A shorter half-life indicates lower metabolic stability, suggesting that the compound is rapidly metabolized by the liver enzymes. Conversely, a longer half-life signifies greater stability. nih.gov This data is crucial for predicting the in vivo clearance of a drug. nih.gov

Table 1: Illustrative Metabolic Stability Data for Piperazine (B1678402) Derivatives in Human Liver Microsomes

| Compound | Structure | Half-Life (t1/2, min) | Parent Drug Remaining at 60 min (%) |

| This compound | Structure not available in sources | Data not available | Data not available |

| Compound A (Example) | Hypothetical Structure | 25 | 15 |

| Compound B (Example) | Hypothetical Structure | 90 | 65 |

| Compound C (Example) | Hypothetical Structure | 5 | <1 |

Identification of In Vitro Metabolites

Following the assessment of metabolic stability, the next step involves identifying the specific metabolites formed during the incubation. This provides insight into the metabolic pathways and potential for the formation of active or reactive metabolites.

LC-MS/MS Analysis for Metabolite Detection and Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the detection and structural elucidation of metabolites. nih.govnih.gov The complex mixture from the microsomal incubation is first separated by liquid chromatography, which resolves the parent compound from its various metabolites. scripps.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide information about the molecular weight of the metabolites and their fragmentation patterns, which helps in determining their chemical structures. nih.gov

Proposed Metabolic Pathways and Sites of Metabolism

For piperazine-containing compounds, several metabolic pathways are commonly observed. nih.gov These include:

Oxidation: This is a major metabolic route, often occurring on the piperazine ring itself or on its substituents. For a compound like this compound, potential sites of oxidation include the ethyl group and the cyclobutyl ring.

N-dealkylation: The removal of substituents attached to the nitrogen atoms of the piperazine ring is another common pathway. researchgate.net

Hydroxylation: The addition of a hydroxyl group can occur on aliphatic or aromatic rings within the molecule. nih.gov

Based on the general metabolism of piperazine derivatives, the proposed metabolic pathways for this compound could involve hydroxylation of the ethyl or cyclobutyl group, or oxidation of the piperazine ring. The precise sites of metabolism would be identified through detailed LC-MS/MS analysis. nih.gov

Table 2: Potential Metabolites of this compound Identified by LC-MS/MS (Hypothetical)

| Metabolite ID | Proposed Structure | Mass Shift from Parent | Proposed Metabolic Reaction |

| M1 | Structure not available | +16 | Hydroxylation |

| M2 | Structure not available | +14 | Oxidative de-ethylation |

| M3 | Structure not available | -28 | N-dealkylation of ethylcyclobutyl group |

Note: This table presents hypothetical metabolites for this compound based on common metabolic pathways for piperazine derivatives. Specific metabolite identification requires experimental data.

Influence of Structural Modifications on Metabolic Stability

Medicinal chemists often employ structural modifications to enhance the metabolic stability of lead compounds. psu.edu For piperazine derivatives, several strategies can be effective:

Introduction of Steric Hindrance: Placing bulky groups near a metabolically labile site can sterically shield it from the active site of metabolizing enzymes, thereby slowing down metabolism.

Modification of Electronic Properties: The introduction of electron-withdrawing groups can decrease the electron density at a potential site of oxidation, making it less susceptible to metabolism.

Blocking Metabolic Hotspots: Once a primary site of metabolism (a "metabolic hotspot") is identified, it can be blocked by substituting the hydrogen atom at that position with a group that is resistant to metabolism, such as a fluorine atom. nih.gov

Ring Modifications: Altering the piperazine ring itself, for instance by introducing substituents or replacing it with a different heterocyclic system, can significantly impact metabolic stability. nih.gov

By systematically modifying the structure of a parent compound and evaluating the metabolic stability of the resulting analogs, a structure-metabolism relationship can be established. This iterative process is a cornerstone of modern drug design, aiming to optimize the pharmacokinetic properties of new drug candidates. psu.edu

Structure Activity Relationship Sar Investigations of 1 1 Ethylcyclobutyl Piperazine and Its Analogues

Impact of Substitutions on the Piperazine (B1678402) Core on Biological Activity

The piperazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a versatile scaffold in medicinal chemistry. nih.gov Its two nitrogen atoms provide sites for substitution, allowing for the modulation of a compound's physicochemical properties and biological activity.

Substitutions at the N4 position of the piperazine ring have been shown to significantly impact the biological activity of various compound series. For instance, in a series of flavone (B191248) derivatives, different substituents on the piperazine nitrogen led to a range of anti-inflammatory and antimicrobial activities. nih.gov Specifically, the introduction of various aryl and heteroaryl groups resulted in compounds with potent inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Similarly, in another study, N-aryl and N-aralkyl substitutions on the piperazine ring of acetamides yielded compounds with significant antibacterial potential.

The nature of the substituent at the N4 position can influence a molecule's affinity and selectivity for different biological targets. For example, in the development of dopamine (B1211576) receptor ligands, the type of aryl group attached to the piperazine nitrogen was a key determinant of binding affinity and selectivity for D2 versus D3 receptors. nih.govmdpi.com

Below is a table summarizing the impact of various N4-substituents on the biological activity of different piperazine-containing scaffolds, as reported in the literature.

| Scaffold | N4-Substituent | Observed Biological Activity |

| Flavone-piperazine | Various substituted phenyl groups | Potent anti-inflammatory and antimicrobial activity nih.gov |

| Acetamide-piperazine | Aryl and aralkyl groups | Significant antibacterial activity |

| Phenylpiperazine | Thiophenyl and thiazolylphenyl groups | High affinity and selectivity for D3 dopamine receptors nih.govmdpi.com |

| Cinnamylpiperazine | Various aromatic and heterocyclic rings | Varied activities including anticancer and antimicrobial researchgate.net |

Role of the 1-Ethylcyclobutyl Moiety in Modulating Activity and Selectivity

The 1-ethylcyclobutyl group attached to the N1 position of the piperazine ring is a key structural feature that can significantly influence the compound's pharmacological profile. While direct SAR studies on 1-(1-ethylcyclobutyl)piperazine are limited in the public domain, the role of cycloalkyl groups in other piperazine-containing compounds can provide valuable insights.

Cycloalkyl groups, such as the cyclobutane (B1203170) ring, are often used in drug design to introduce conformational rigidity and to explore the steric requirements of a binding site. In a series of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, the size of the central cycloalkyl ring was found to be a critical factor for activity. nih.gov This suggests that the cyclobutyl moiety in this compound likely plays a role in orienting the molecule within its biological target.

The ethyl group attached to the cyclobutane ring adds another layer of complexity, potentially providing additional hydrophobic interactions with the target protein. The combination of the rigid cyclobutane and the flexible ethyl group could allow for a specific and favorable interaction that contributes to both affinity and selectivity.

The table below illustrates the effect of modifying the cycloalkyl moiety in a series of GlyT-1 inhibitors, highlighting the importance of this structural component.

| Compound Series | Cycloalkyl Moiety | Impact on GlyT-1 Inhibitory Activity |

| N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide | Cyclopropane | Lower activity |

| Cyclobutane | Optimal activity | |

| Cyclopentane | Reduced activity | |

| Cyclohexane | Further reduced activity |

Data synthesized from findings on related cycloalkylpiperazine derivatives. nih.gov

Importance of Stereochemistry and Conformational Features

The stereochemistry and conformational flexibility of a molecule are critical determinants of its biological activity. For this compound, the cyclobutane ring introduces a degree of rigidity to the molecule. The puckered nature of the cyclobutane ring can exist in different conformations, and the preferred conformation can influence how the molecule interacts with its biological target.

Furthermore, if the substituents on the cyclobutane ring create chiral centers, the different stereoisomers could exhibit distinct biological activities. Although this compound itself is achiral, analogues with substitutions on the cyclobutane ring could have stereoisomers with different pharmacological profiles.

Identification of Key Pharmacophores and Structural Motifs for Desired Biological Effects

A pharmacophore is an abstract representation of the molecular features that are necessary for a drug to interact with its specific biological target. For piperazine-containing compounds, the piperazine ring itself is often a key component of the pharmacophore, acting as a central scaffold to which other essential chemical features are attached. univie.ac.at

Based on studies of related compounds, a general pharmacophore model for biologically active piperazine derivatives can be proposed. This model typically includes:

A basic nitrogen atom within the piperazine ring, which can form ionic interactions or hydrogen bonds with the target.

A hydrophobic group, such as the 1-ethylcyclobutyl moiety, which can engage in van der Waals interactions.

An aromatic or heteroaromatic ring system attached to the N4-position of the piperazine, which can participate in pi-stacking or other interactions.

The specific arrangement and nature of these features determine the compound's affinity and selectivity for its target. For instance, in the context of dopamine receptor ligands, the distance and relative orientation between the basic nitrogen and the aromatic ring are critical for high-affinity binding. mdpi.com

The table below outlines a hypothetical pharmacophore model for this compound analogues based on general principles of related compounds.

| Pharmacophoric Feature | Potential Role in Biological Activity |

| Basic Nitrogen (Piperazine) | Hydrogen bond acceptor, ionic interactions univie.ac.at |

| 1-Ethylcyclobutyl Group | Hydrophobic interactions, conformational restriction |

| N4-Aryl/Heteroaryl Substituent | Pi-stacking, hydrogen bonding, hydrophobic interactions |

Application of SAR in Rational Compound Design

The insights gained from structure-activity relationship studies are fundamental to the process of rational drug design. By understanding how different structural modifications affect biological activity, medicinal chemists can design new compounds with improved potency, selectivity, and pharmacokinetic properties.

For the this compound scaffold, SAR data from related compound series can guide the design of new analogues. For example, if the goal is to develop a highly selective dopamine D3 receptor antagonist, the SAR from known N-phenylpiperazine D3 ligands would suggest which substitutions on the N4-aryl ring are most likely to enhance selectivity over the D2 receptor. nih.govmdpi.com

Similarly, if the objective is to improve the metabolic stability of the compound, modifications could be made to the 1-ethylcyclobutyl moiety or the N4-substituent to block potential sites of metabolism, guided by SAR data that correlates structural changes with pharmacokinetic parameters. The rational design process involves a continuous cycle of designing, synthesizing, and testing new compounds based on the evolving understanding of the SAR. nih.gov

Future Research Trajectories for 1 1 Ethylcyclobutyl Piperazine

Design and Synthesis of Advanced Analogues with Tuned Properties

A significant future endeavor lies in the rational design and synthesis of advanced analogues of 1-(1-Ethylcyclobutyl)piperazine to achieve more desirable, fine-tuned properties. The inherent versatility of the piperazine (B1678402) ring allows for extensive modification. nih.gov Future synthetic strategies will likely focus on creating libraries of related compounds by altering both the ethylcyclobutyl moiety and the piperazine ring itself.

Research into other piperazine derivatives has shown that even small structural changes can significantly impact biological activity. For instance, studies on histamine (B1213489) H3 receptor antagonists involved replacing the piperazine scaffold with a piperidine (B6355638) ring and modifying substituents to decrease guanidine (B92328) basicity, which in turn affected receptor affinity. nih.gov Similarly, in the development of anticancer agents, various N-aryl, N-aralkyl, and heterocyclic groups have been attached to the piperazine nitrogen to explore structure-activity relationships, with some derivatives showing remarkable cytotoxicity. mdpi.com Synthetic approaches could involve established methods like N-alkylation, Buchwald-Hartwig reactions, or building the piperazine ring from precursors to introduce diverse functionalities. mdpi.com By systematically modifying the substituents, researchers can aim to enhance target specificity, improve pharmacokinetic profiles, and reduce potential off-target effects, leading to more potent and safer therapeutic candidates. nih.gov

Deeper Mechanistic Studies at the Molecular Level

A thorough understanding of how this compound interacts with biological systems is critical. Future research must move beyond preliminary screenings to conduct in-depth mechanistic studies at the molecular level. For many piperazine-based compounds, the mechanism of action involves direct interaction with specific receptors or enzymes. The classic anthelmintic action of piperazine, for example, is mediated by its agonist effect on inhibitory GABA receptors in parasites, leading to paralysis. wikipedia.orgdrugbank.com

Future studies on this compound should employ a combination of computational and experimental techniques. nih.gov Molecular docking simulations, as used in the study of phenylpiperazine derivatives targeting topoisomerase IIα, can predict binding modes and interactions with potential protein targets. nih.gov These in silico findings can then be validated through in vitro assays. Detailed investigations, similar to those performed on other piperazine compounds, could explore effects on mitochondrial membrane potential, the release of cytochrome c, and the activation of apoptotic pathways like NF-κB translocation to understand how the compound might induce cell death in cancer models. nih.govnih.gov Such detailed mechanistic insights are essential for validating the compound's therapeutic potential and guiding the design of next-generation analogues.

Integration of Multi-Omics Data for Comprehensive Understanding

To achieve a holistic understanding of the biological effects of this compound, future research should integrate multi-omics data. This systems biology approach, which analyzes global changes in genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), can reveal complex cellular responses that are not apparent from single-target studies. While comprehensive in-silico, in-vitro, and in-vivo profiling has been applied to assess the properties of some novel piperazine derivatives, a full multi-omics investigation represents the next frontier. nih.gov By analyzing how this compound perturbs these interconnected molecular networks, researchers can uncover novel mechanisms of action, identify biomarkers for efficacy or toxicity, and discover unexpected therapeutic applications. This comprehensive view is crucial for translating a promising compound from the laboratory to potential clinical use.

Development of Novel Analytical Methods for Trace Analysis and Characterization

The ability to accurately detect and quantify this compound and its metabolites in biological samples is essential for pharmacokinetic, metabolic, and toxicological studies. rsc.org Future work must focus on developing and validating robust analytical methods for its trace analysis. Due to the poor chromophore of the basic piperazine structure, direct HPLC-UV detection can be challenging. tsijournals.com To overcome this, methods involving chemical derivatization to form a UV-active product have been successfully developed for other piperazines, allowing for detection at low levels with standard HPLC-UV instrumentation. jocpr.com

More advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer higher sensitivity and specificity. rsc.orgrdd.edu.iq GC-MS methods have proven effective for separating various piperazine derivatives, including structural isomers, which is critical for accurate characterization. rsc.orgtsijournals.com Future development could focus on optimizing these methods for this compound specifically, establishing protocols with high precision, linearity, and robustness for routine analysis. tsijournals.com

Table 1: Overview of Analytical Methods for Piperazine Derivatives

| Technique | Description | Common Application | Reference(s) |

|---|---|---|---|

| HPLC-UV with Derivatization | Piperazine is reacted with a reagent (e.g., NBD-Cl) to create a derivative that absorbs UV light, enabling detection. | Analysis of trace amounts in active pharmaceutical ingredients (APIs). | jocpr.com |

| GC-MS | Gas chromatography separates compounds, which are then identified by mass spectrometry. | Separation and identification of piperazine isomers and other drugs in street samples; quality control. | rsc.org, tsijournals.com |

| LC-MS | Liquid chromatography provides separation, coupled with mass spectrometry for sensitive detection. | Metabolic and toxicological studies in biological fluids. | rdd.edu.iq, rsc.org |

| Reverse Phase HPLC | A liquid chromatography method using a non-polar stationary phase. | Analysis and purification of piperazine derivatives. | sielc.com |

Exploration of New Therapeutic Areas Based on In Vitro Findings

The piperazine scaffold is a versatile pharmacophore found in drugs targeting a wide array of diseases. mdpi.comnih.gov Initial in vitro screenings of this compound may uncover biological activities that suggest its potential in new therapeutic areas beyond its original scope of investigation. The broader class of piperazine derivatives has shown promise in numerous fields, providing a roadmap for future exploration.

For example, many piperazine-containing compounds have been investigated as anticancer agents, demonstrating the ability to induce apoptosis and inhibit cancer cell proliferation. nih.govnih.govtubitak.gov.trresearchgate.netmdpi.com One study identified a phenylsulfonylpiperazine derivative with high cytotoxicity and selectivity against luminal breast cancer cells. mdpi.com Other research has focused on piperazine derivatives as δ-opioid receptor agonists for CNS disorders, histamine H3 receptor antagonists, and even as intestinal permeation enhancers to improve oral drug delivery. nih.govnih.govnih.gov Furthermore, a nitrofuranyl methyl piperazine derivative was identified as a potential new agent for oral tuberculosis therapy. nih.gov Any promising in vitro results for this compound should be pursued through further preclinical testing to validate these new potential therapeutic applications.

Table 2: Therapeutic Areas Explored for Piperazine Derivatives

| Therapeutic Area | Example Mechanism/Target | Reference(s) |

|---|---|---|

| Oncology | Induction of apoptosis; inhibition of topoisomerase IIα; targeting kinases. | nih.gov, tubitak.gov.tr, researchgate.net, nih.gov, mdpi.com |

| CNS Disorders | δ-opioid receptor agonism; histamine H3 receptor antagonism. | nih.gov, nih.gov |

| Infectious Diseases | Anthelmintic (GABA receptor agonism); Anti-tuberculosis. | wikipedia.org, drugbank.com, nih.gov |

| Drug Delivery | Intestinal permeation enhancement. | nih.gov |

Q & A

Q. What synthetic methodologies are validated for synthesizing 1-(1-Ethylcyclobutyl)piperazine?

Answer: The synthesis of substituted piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., 1-(2-fluorobenzyl)piperazine) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a biphasic solvent system (H₂O:DCM, 1:2) using CuSO₄·5H₂O and sodium ascorbate as catalysts . Reaction optimization includes monitoring via TLC (hexane:ethyl acetate, 1:2) and purification via silica gel chromatography. For this compound, analogous alkylation of piperazine with 1-ethylcyclobutyl halides under basic conditions (e.g., NaHCO₃ in acetonitrile) is plausible, followed by recrystallization for purity .

Q. How can HPLC and Raman spectroscopy be optimized for quantifying this compound in complex matrices?

Answer:

- HPLC: Use a C18 column with mobile phases like methanol:water (70:30) and UV detection at 254 nm. Derivatization with reagents such as 1-(2-methoxyphenyl)piperazine stabilizes analytes and enhances sensitivity, as demonstrated for phenylpiperazine derivatives .

- Raman Spectroscopy: For isomer differentiation, employ 20 mW laser power and 128–256 scans to maximize resolution. Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) can separate structural analogs (e.g., trifluoromethylphenylpiperazine isomers) with 99% variance explained by principal components .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for CNS targets?

Answer: SAR frameworks for piperazine-based dopamine uptake inhibitors (e.g., GBR 12909) reveal that lipophilic substituents (e.g., ethylcyclobutyl) enhance blood-brain barrier permeability. Computational docking (e.g., AutoDock Vina) predicts interactions with dopamine transporter (DAT) residues. Validate via competitive binding assays using [³H]WIN 35,428, comparing IC₅₀ values against reference compounds . For kinase inhibitors, fluorobenzyl or nitroaryl groups improve target affinity, as seen in tyrosine kinase inhibitor studies .

Q. What thermodynamic and kinetic factors govern metal-ligand complexation with this compound derivatives?

Answer: Piperazine’s dual nitrogen atoms enable coordination with transition metals (e.g., Ni(II), Zn(II)). Potentiometric titration in constant ionic media (0.1 M KCl) at 25°C determines stability constants (logβ). For example, 4,6-dimethyl-piperazine ligands form stable complexes with Pr(III) (logβ = 8.2) and Cu(II) (logβ = 10.5). Thermodynamic parameters (ΔG, ΔH) derived from van’t Hoff plots reveal entropy-driven binding for alkaline-earth metals .

Q. How can contradictory pharmacological data for piperazine analogs be resolved?

Answer: Contradictions often arise from assay variability (e.g., receptor subtype selectivity). For example, 1-(3-chlorophenyl)piperazine acts as a 5-HT₂C agonist but lacks affinity for 5-HT₂A. Address discrepancies by:

- Standardizing assay conditions (e.g., CHO-K1 cells expressing human receptors).

- Cross-validating with orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .

- Applying multivariate statistics to isolate confounding variables (e.g., metabolic stability in hepatocyte models) .

Methodological Guidance Tables

Q. Table 1. Key Parameters for Raman Spectral Differentiation of Piperazine Analogs

| Parameter | Optimal Value | Impact on Resolution | Reference |

|---|---|---|---|

| Laser Power | 20 mW | Enhances peak intensity | |

| Scan Number | 128–256 | Reduces noise | |

| Multivariate Method | PCA + LDA | Separates isomers |

Q. Table 2. Stability Constants (logβ) for Metal Complexes of Piperazine Derivatives

| Metal Ion | Ligand Structure | logβ (25°C) | Methodology | Reference |

|---|---|---|---|---|

| Cu(II) | 4,6-dimethyl-piperazine | 10.5 | Potentiometry | |

| Pr(III) | 4,6-dimethyl-piperazine | 8.2 | Potentiometry |

Critical Considerations

- Synthesis Challenges: Steric hindrance from the ethylcyclobutyl group may reduce alkylation efficiency. Mitigate via microwave-assisted synthesis (e.g., 50°C, 200 W, 10 min) .

- Analytical Pitfalls: Isomer co-elution in HPLC can be resolved using chiral columns (e.g., Chiralpak IA) or tandem MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.